molecular formula C15H16N2O3S B14174372 Ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate CAS No. 62349-14-8

Ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate

Cat. No.: B14174372
CAS No.: 62349-14-8
M. Wt: 304.4 g/mol
InChI Key: SIRKUDYOQADFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiophene-3-carboxylic acid with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The pyridine moiety can interact with various enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
  • 4,5-Dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylic acid
  • Methyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate

Uniqueness

This compound is unique due to the presence of both the pyridine and thiophene moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .

Properties

CAS No.

62349-14-8

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C15H16N2O3S/c1-4-20-15(19)12-9(2)10(3)21-14(12)17-13(18)11-5-7-16-8-6-11/h5-8H,4H2,1-3H3,(H,17,18)

InChI Key

SIRKUDYOQADFRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=NC=C2

solubility

5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.